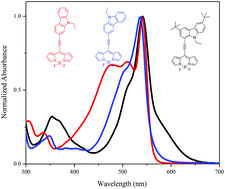Carbazole-BODIPY conjugates: design, synthesis, structure and properties†
Dalton Transactions Pub Date: 2014-07-03 DOI: 10.1039/C4DT00983E
Abstract
A set of carbazole substituted BODIPYs 2a–2c were designed and synthesized by the Pd-catalysed Sonogashira cross-coupling reaction. The effects of variation in the donor strength of various carbazoles were investigated by photophysical, electrochemical and computational studies. The electronic absorption spectra of BODIPYs 2a and 2c show charge transfer bands, which show red shift in polar solvents. The BODIPYs 2a–2c are highly fluorescent in nonpolar solvents (emission from the localized state) and poorly fluorescent in polar solvents (emission from the charge transfer state). The photophysical and electrochemical studies reveal strong donor–acceptor interaction between carbazole and BODIPY and follows the order 2a > 2c > 2b. The computational calculations show good agreement with the experimental results. The single crystal structures of BODIPYs 2a–2c are reported, which exhibit interesting supramolecular interactions. The packing diagrams of 2a show a zigzag 3D structural arrangement, whereas 2b and 2c show complex 3D structural motifs.


Recommended Literature
- [1] Materials chemistry communications. Ab initio determination of molecular structures using high-resolution powder diffraction data from a laboratory X-ray source
- [2] Rhodamine 6G and 800 J-heteroaggregates with enhanced acceptor luminescence (HEAL) adsorbed in transparent SiO2 GLAD thin films†
- [3] UPLC-MS/MS investigation of β-glucan oligosaccharide oxidation†
- [4] Optimizing semiconductor thin films with smooth surfaces and well-interconnected networks for high-performance perovskite solar cells†
- [5] Second harmonic generation on chiral cyanido-bridged FeII–NbIV spin-crossover complexes†
- [6] Charge-transfer-energy-dependent oxygen evolution reaction mechanisms for perovskite oxides†
- [7] A microfluidic gradient device for drug screening with human iPSC-derived motoneurons†
- [8] Development of a Ba–CoCe catalyst for the efficient and stable decomposition of ammonia†
- [9] Inorganic chemistry
- [10] The crystal structure of tetrabutylammonium tetraiodotriargentate (C4H9)4NAg3I4; a chain structure with short Ag–Ag distances










